molecular formula C10H7N3 B13681005 8-Methylquinoxaline-5-carbonitrile

8-Methylquinoxaline-5-carbonitrile

Cat. No.: B13681005
M. Wt: 169.18 g/mol
InChI Key: XKORPJBJSKBEPA-UHFFFAOYSA-N
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Description

8-Methylquinoxaline-5-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇N₃. This compound is part of the quinoxaline family, which is known for its diverse biological and industrial applications. The structure of this compound consists of a quinoxaline core with a methyl group at the 8th position and a cyano group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoxaline-5-carbonitrile typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by the introduction of the cyano group. One common method involves the reaction of 2-methylbenzene-1,2-diamine with glyoxal in the presence of a catalyst to form the quinoxaline core. The cyano group is then introduced using reagents such as cyanogen bromide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoxaline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylquinoxaline-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylquinoxaline-5-carbonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it can act as an inhibitor of certain microbial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the methyl and cyano groups.

    2-Methylquinoxaline: Similar structure but with the methyl group at the 2nd position.

    5-Cyanoquinoxaline: Similar structure but without the methyl group.

Uniqueness: 8-Methylquinoxaline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

8-methylquinoxaline-5-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-2-3-8(6-11)10-9(7)12-4-5-13-10/h2-5H,1H3

InChI Key

XKORPJBJSKBEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C#N)N=CC=N2

Origin of Product

United States

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